L-Serine-13C3
Description
L-Serine-¹³C₃ is a stable isotope-labeled derivative of the non-essential amino acid L-serine, where three carbon atoms are replaced with carbon-13 (¹³C). This compound is widely used as a tracer in metabolic studies to investigate pathways such as sphingolipid synthesis, amino acid metabolism, and cancer cell proliferation. Its applications span in vitro and in vivo models, enabling precise tracking of serine flux using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GCCOVPGMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: L-Serine-13C3 can be synthesized using various methods. One common approach involves introducing the 13C label during the biosynthesis of L-Serine. The specific synthetic route may vary, but it typically starts from 3-phosphoglycerate and involves enzymatic transformations.
Industrial Production:: Industrial production methods for this compound often rely on fermentation processes using genetically modified microorganisms. These organisms incorporate labeled carbon (13C) into the serine molecule during growth.
Chemical Reactions Analysis
Types of Reactions:: L-Serine-13C3 participates in several chemical reactions, including:
Oxidation: L-Serine can undergo oxidative reactions, leading to products like hydroxypyruvate.
Reduction: Reduction of L-Serine can yield compounds like ethanolamine.
Substitution: Serine derivatives can undergo substitution reactions, such as esterification or amidation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Serine-13C3 finds applications across various scientific fields:
Chemistry: Used as an internal standard in mass spectrometry-based experiments.
Biology: Studied in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects.
Industry: Employed in stable isotope labeling studies.
Mechanism of Action
The exact mechanism by which L-Serine-13C3 exerts its effects depends on the context. It may involve interactions with enzymes, receptors, or metabolic pathways. Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃H₇NO₃ (with three ¹³C atoms)
- CAS Number : 201595-68-8 (labeled); 56-45-1 (unlabeled)
- Purity : ≥98% (CP) with 99 atom% ¹³C .
Comparison with Similar Isotope-Labeled Compounds
L-Serine-¹³C₃,¹⁵N
- Isotopic Labels : Three ¹³C atoms and one ¹⁵N atom.
- Applications: Dual labeling enables simultaneous tracking of carbon and nitrogen flux, particularly in ceramide synthesis and sphingolipid metabolism. Studies show its utility in quantifying de novo sphingolipid synthesis in adipocytes and prostate cancer cells under metabolic perturbations .
- Key Research Findings :
- In prostate cancer (LNCaP cells), L-Serine-¹³C₃,¹⁵N revealed that androgen deprivation therapy reduces dihydrosphingosine (d18:1) synthesis by 40% (p < 0.01) .
- Sphingosine-1-phosphate (S1P) downregulates serine palmitoyltransferase (SPT) activity, reducing labeled ceramide and glucosylceramide levels by 50% in adipocytes .
L-Serine-1-¹³C
- Isotopic Label : Single ¹³C atom at the carboxyl position.
- Applications : Focused on glycolysis and TCA cycle studies, where the carboxyl group is critical for tracking metabolic intermediates like phosphoglycerate.
- Key Differences: Limited to tracing carboxyl group metabolism, unlike L-Serine-¹³C₃, which provides broader carbon backbone insights .
O-Phospho-L-Serine-¹³C₃,¹⁵N
Deuterated Serine Analogs
- Examples : L-Serine-2,3,3-d₃ (deuterium at C2 and C3), L-Serine-d₇ (fully deuterated).
- Applications : Primarily used in NMR spectroscopy due to deuterium’s spin properties. Unlike ¹³C-labeled serine, deuterated forms are less common in MS-based flux analysis .
Data Tables
Table 1: Isotopic and Functional Comparison
Table 2: Technical Specifications
| Parameter | L-Serine-¹³C₃ | L-Serine-¹³C₃,¹⁵N | L-Serine-1-¹³C |
|---|---|---|---|
| Purity | ≥98% (CP) | 99 atom% ¹³C, ¹⁵N | ≥98% (CP) |
| Storage | 2–8°C, protected from light | 2–8°C, argon atmosphere | 2–8°C, dry environment |
| CAS Number | 201595-68-8 | 202407-34-9 | 81201-84-5 |
Research Implications and Limitations
- Advantages of L-Serine-¹³C₃ :
- Limitations: Higher cost compared to single-labeled analogs. Potential isotopic dilution in long-term experiments, requiring careful normalization .
Biological Activity
L-Serine-13C3 is a stable isotope-labeled form of the amino acid L-serine, which plays a crucial role in various biological processes. This article delves into its biological activity, focusing on its metabolic pathways, pharmacokinetics, and implications in health and disease.
Overview of L-Serine
L-serine is a non-essential amino acid involved in numerous biochemical pathways, including protein synthesis, neurotransmitter production, and one-carbon metabolism. It is particularly important in the synthesis of phospholipids and nucleotides, contributing to cellular proliferation and repair mechanisms.
1. One-Carbon Metabolism
L-Serine is integral to one-carbon metabolism, which is essential for DNA synthesis and methylation reactions. The carbon atoms from L-serine can be utilized to generate other metabolites such as glycine and methylene tetrahydrofolate. Recent studies have shown that administering labeled L-serine can help trace these metabolic pathways effectively.
2. Gluconeogenesis
Research indicates that L-serine contributes significantly to gluconeogenesis, particularly in the liver. In experiments with mice, oral administration of [U-13C3]serine demonstrated that its carbon was incorporated into glucose, pyruvate, and citrate pools, highlighting its role in energy metabolism under fasting conditions .
Pharmacokinetics of this compound
The pharmacokinetic profile of L-serine has been studied using various animal models. Following oral administration, plasma levels of serine return to baseline within approximately two hours. The dynamics of serine clearance suggest that its metabolism is tightly regulated by insulin and other hormonal signals .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | ~2 hours |
| Peak plasma concentration | 30 minutes post-administration |
| Clearance rate | Rapid |
1. Neurological Health
L-serine has been implicated in neurological health due to its role as a precursor for neurotransmitters like glycine and D-serine. Deficiencies in serine are linked to neurodegenerative disorders such as Alzheimer's disease and peripheral neuropathy .
2. Metabolic Disorders
Clinical studies have shown that serine deficiency can exacerbate conditions like diabetes by impairing glucose homeostasis. In diabetic mouse models, reduced levels of hepatic serine were associated with altered lipid metabolism and increased insulin resistance .
Case Study 1: Serine Supplementation in Diabetic Mice
In a controlled study involving db/db mice, researchers administered dietary serine to assess its effects on metabolic parameters. Results indicated that serine supplementation improved glycemic control and altered lipid profiles favorably compared to control groups .
Case Study 2: Neurological Outcomes in Serine Deficiency
A clinical investigation into patients with macular disease revealed that those with lower serum levels of serine exhibited more severe symptoms. This suggests a potential therapeutic role for serine supplementation in managing neurodegenerative conditions .
Q & A
Q. What are the primary experimental applications of L-Serine-¹³C₃ in metabolic flux analysis?
L-Serine-¹³C₃ is used as a stable isotope tracer to quantify metabolic pathways, particularly in central carbon metabolism. Researchers incorporate it into cell cultures or model organisms to track ¹³C incorporation into downstream metabolites via techniques like GC-MS or NMR. Key steps include:
Q. How should researchers validate the isotopic enrichment of L-Serine-¹³C₃ in experimental systems?
Methodological validation involves:
- LC-MS/MS analysis : Quantify ¹³C₃-labeled serine against unlabeled serine using precursor ion scanning (e.g., m/z transitions for serine isotopologues) .
- NMR spectroscopy : Compare ¹³C chemical shifts in labeled vs. unlabeled samples to confirm isotopic positioning (e.g., C-3 position in serine) .
- Internal standardization : Spike samples with a known quantity of deuterated serine (e.g., D₃-serine) to correct for ionization efficiency variations in MS .
Advanced Research Questions
Q. How can contradictory data arise in ¹³C metabolic flux studies using L-Serine-¹³C₃, and how should they be resolved?
Contradictions often stem from:
- Isotopic impurity : Unaccounted ¹²C contamination in commercial L-Serine-¹³C₃ batches, leading to skewed flux calculations. Mitigation requires batch-specific QC via high-resolution MS .
- Compartmentalized metabolism : Differential serine utilization in organelles (e.g., mitochondria vs. cytosol) may require subcellular fractionation or spatially resolved imaging techniques (e.g., FISH combined with NanoSIMS) .
- Modeling assumptions : Flux estimation tools (e.g., INCA, OpenFLUX) may oversimplify network topology. Cross-validate results with parallel tracers (e.g., ¹³C-glucose) and knockout models .
Q. What methodological considerations are critical for integrating L-Serine-¹³C₃ tracer data with multi-omics datasets?
Advanced integration requires:
- Data normalization : Align flux data with transcriptomic/proteomic profiles using z-score transformations or probabilistic graphical models to account for batch effects .
- Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG Mapper link flux changes to annotated pathways, but manual curation is essential to avoid overfitting .
- Time-resolved sampling : Synchronize metabolomic snapshots with proteomic time courses to capture regulatory delays in enzyme expression .
Q. How can researchers optimize experimental designs to study L-Serine-¹³C₃’s role in neurological disorders (e.g., Alzheimer’s disease)?
Key strategies include:
- In vivo models : Use transgenic mice (e.g., APP/PS1) infused with ¹³C₃-serine via intracerebroventricular delivery to trace neuronal serine metabolism .
- Isotope imaging mass spectrometry (IMS) : Map ¹³C enrichment in brain sections to correlate regional flux variations with Aβ plaque density .
- Pharmacokinetic controls : Account for blood-brain barrier transport kinetics by co-administering ¹³C₃-serine with competitive inhibitors (e.g., sarcosine) .
Methodological Best Practices
Q. What protocols ensure reproducibility in L-Serine-¹³C₃-based tracer studies?
- Sample preparation : Use quenching solutions (e.g., -40°C methanol) to halt metabolic activity instantaneously .
- Data transparency : Report raw isotopomer distributions, instrument parameters (e.g., LC gradient, MS ionization mode), and flux confidence intervals .
- Inter-lab validation : Share labeled serine batches with collaborating labs to test protocol robustness .
Q. How should researchers address ethical and safety concerns when handling isotopic compounds like L-Serine-¹³C₃?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
